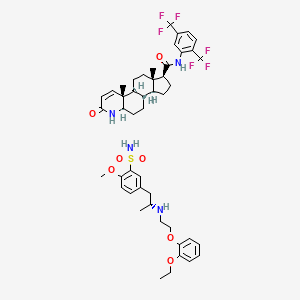
Dutasteride + tamsulosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dutasteride and tamsulosin is a combination medication used primarily for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate gland. This combination leverages the complementary mechanisms of dutasteride, a 5-alpha-reductase inhibitor, and tamsulosin, an alpha-blocker, to alleviate symptoms associated with BPH, such as difficulty in urination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dutasteride: is synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the cyclization of specific intermediates.
Functional group modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Tamsulosin: synthesis involves:
Initial formation of the core structure: This involves the cyclization of specific intermediates.
Introduction of functional groups: Various functional groups are introduced and modified to achieve the final structure.
Purification: The final product is purified to ensure high purity.
Industrial Production Methods
Industrial production of dutasteride and tamsulosin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch processing: Large quantities of starting materials are processed in batches to produce the final product.
Continuous processing: Some facilities may use continuous processing techniques to improve efficiency and reduce production costs.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Dutasteride: and tamsulosin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, which may alter their chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compounds’ efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compounds’ properties.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of dutasteride or tamsulosin may produce hydroxylated derivatives.
Reduction: Reduction may yield dehydrogenated products.
Substitution: Substitution reactions can produce various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Pharmacological Mechanisms
Dutasteride is a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT). DHT is a key hormone in the development and enlargement of prostate tissue. By reducing DHT levels, dutasteride leads to a decrease in prostate volume and alleviates urinary symptoms associated with BPH.
Tamsulosin , on the other hand, is an alpha-1 adrenergic antagonist that selectively targets the alpha-1A receptors in the prostate and bladder neck. Its action results in smooth muscle relaxation, facilitating improved urine flow and reducing bladder outlet obstruction.
Clinical Applications
The combination of dutasteride and tamsulosin has been shown to provide significant benefits over monotherapy in managing BPH symptoms. Here are some key findings from clinical studies:
Case Studies
-
Case Study: Patient with Severe BPH Symptoms
- A 65-year-old male patient with severe BPH symptoms was treated with a combination of dutasteride (0.5 mg) and tamsulosin (0.4 mg) daily. Over six months, his IPSS score decreased from 22 to 8, indicating significant symptom relief.
- The patient reported improved urinary flow and a reduction in nocturia episodes.
-
Case Study: Long-term Management
- In a cohort study involving 200 patients treated with dutasteride and tamsulosin for over two years, 85% experienced a significant reduction in prostate size and urinary symptoms.
- Follow-up assessments indicated that only 10% required further surgical intervention compared to 30% in patients treated with monotherapy.
Side Effects
While the combination therapy is generally well-tolerated, some common side effects include:
Mecanismo De Acción
Dutasteride: works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). By reducing DHT levels, dutasteride helps to shrink the prostate gland and alleviate BPH symptoms .
Tamsulosin: is an alpha-blocker that relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and reducing BPH symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Finasteride: Another 5-alpha-reductase inhibitor used for BPH and hair loss.
Alfuzosin: An alpha-blocker used to treat BPH.
Doxazosin: An alpha-blocker used for BPH and hypertension.
Uniqueness
Dutasteride and tamsulosin combination is unique due to its dual mechanism of action, targeting both the hormonal and muscular components of BPH. This combination provides a more comprehensive treatment approach compared to single-agent therapies .
Propiedades
Fórmula molecular |
C47H58F6N4O7S |
|---|---|
Peso molecular |
937.0 g/mol |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1 |
Clave InChI |
SHHCJPKACHSWFP-NMXGMQNUSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
SMILES canónico |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















